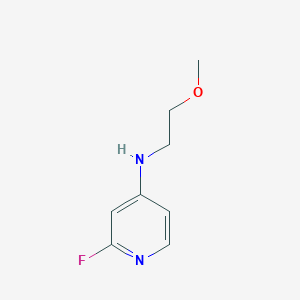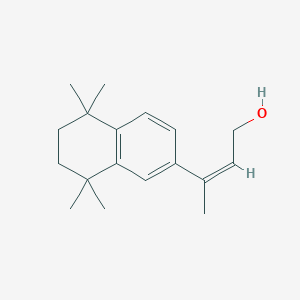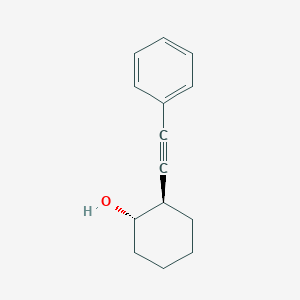![molecular formula C20H18Cl2N4O6 B13434688 [(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a benzoate ester, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of the purine base: The purine base, specifically 2,6-dichloropurine, is introduced through nucleophilic substitution reactions.
Acetylation and methoxylation: These functional groups are introduced using acetic anhydride and methanol under acidic or basic conditions.
Esterification with benzoic acid: The final step involves esterification of the hydroxyl group with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The chlorine atoms on the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA and proteins. It can also serve as a probe to investigate enzyme activities involving purine metabolism.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its purine base structure suggests it could interact with nucleic acid processes, potentially serving as an antiviral or anticancer agent.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can mimic natural nucleotides, allowing it to inhibit or modulate enzymatic activities involved in DNA or RNA synthesis. The acetyl and methoxy groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]
- [(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate]
Uniqueness
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is unique due to its combination of a dichloropurine base with an acetyloxy and methoxy functional group. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H18Cl2N4O6 |
|---|---|
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18Cl2N4O6/c1-10(27)31-15-14(29-2)12(8-30-19(28)11-6-4-3-5-7-11)32-18(15)26-9-23-13-16(21)24-20(22)25-17(13)26/h3-7,9,12,14-15,18H,8H2,1-2H3/t12-,14-,15-,18-/m1/s1 |
Clé InChI |
OZFIAZBMUUBMTO-SCFUHWHPSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC |
SMILES canonique |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
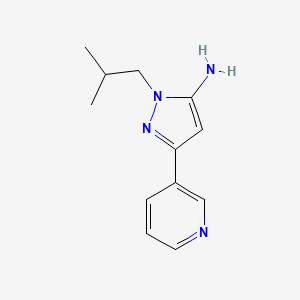
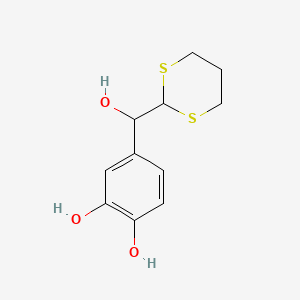

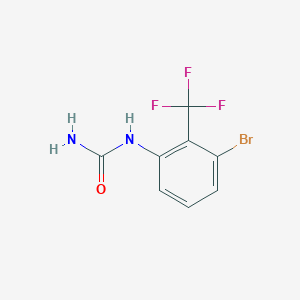



![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)

